Viscidulin B
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Overview
Description
Viscidulin B is a sesquiterpene lactone.
Scientific Research Applications
Chemical Constituents of Scutellaria viscidula
Viscidulin B is one of several compounds isolated from the roots of Scutellaria viscidula, a plant known for its medicinal properties. Various chromatographic techniques were employed to separate and identify these compounds, including oroxylin A, wogonin, chrysin, baicalein, and this compound. The isolation and identification of these compounds contribute to understanding the chemical basis of the pharmacological actions of Scutellaria viscidula (Xu Sui-xu, 2003).
Flavonoid Synthesis in Scutellaria viscidula
A transcriptomic analysis of Scutellaria viscidula revealed the presence of flavonoids with unique bioactivities, including this compound. The study identified 177 genes related to flavonoid biosynthesis and investigated the dynamic expression of key genes in different growth stages, contributing to the understanding of the molecular mechanisms behind flavonoid synthesis in Scutellaria plants (Chengke Bai et al., 2018).
Synthesis of Flavones Including this compound
Research on the synthesis of flavones isolated from Scutellaria rehderiana included this compound. The study revised the structures of the isolated flavones, rehderianin I and this compound, based on comparison with synthesized flavones. This research contributes to the broader understanding of flavone structures and their synthesis methods (M. Iinuma et al., 1985).
Properties
Molecular Formula |
C17H22O5 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(1S,2S,5S,6R,7S,10R)-5,14-dimethyl-9-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h8,10-15H,1,5-6H2,2-4H3/t8-,10-,11-,12?,13+,14-,15-,17?/m0/s1 |
InChI Key |
CZIGIXZHIBZWBA-MGCWZZKMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C)[C@@H]3CC4C([C@@H]3[C@H]2OC1=O)(O4)C)OC(=O)C |
SMILES |
CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C |
Canonical SMILES |
CC1C2C(CC(=C)C3CC4C(C3C2OC1=O)(O4)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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